4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 898447-70-6
VCID: VC6851155
InChI: InChI=1S/C25H26N2O4S/c1-3-31-22-12-9-20(10-13-22)25(28)26-21-11-8-19-5-4-16-27(24(19)17-21)32(29,30)23-14-6-18(2)7-15-23/h6-15,17H,3-5,16H2,1-2H3,(H,26,28)
SMILES: CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2
Molecular Formula: C25H26N2O4S
Molecular Weight: 450.55

4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

CAS No.: 898447-70-6

Cat. No.: VC6851155

Molecular Formula: C25H26N2O4S

Molecular Weight: 450.55

* For research use only. Not for human or veterinary use.

4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide - 898447-70-6

Specification

CAS No. 898447-70-6
Molecular Formula C25H26N2O4S
Molecular Weight 450.55
IUPAC Name 4-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Standard InChI InChI=1S/C25H26N2O4S/c1-3-31-22-12-9-20(10-13-22)25(28)26-21-11-8-19-5-4-16-27(24(19)17-21)32(29,30)23-14-6-18(2)7-15-23/h6-15,17H,3-5,16H2,1-2H3,(H,26,28)
Standard InChI Key MWQKSKVVDNXFKK-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS No. 898447-70-6) is defined by the molecular formula C₂₅H₂₆N₂O₄S and a molecular weight of 450.55 g/mol. Its IUPAC name, 4-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide, systematically describes the connectivity of its three primary components:

  • A tetrahydroquinoline core (3,4-dihydro-2H-quinoline) providing a bicyclic framework.

  • A tosyl group (4-methylphenylsulfonyl) at the 1-position of the tetrahydroquinoline.

  • An ethoxy-substituted benzamide (4-ethoxybenzamide) linked via an amide bond to the 7-position of the tetrahydroquinoline.

The SMILES notation CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 encodes this structure, emphasizing the ethoxy group (CCOC), benzamide (C(=O)N), and sulfonamide (S(=O)(=O)) functionalities.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₆N₂O₄S
Molecular Weight450.55 g/mol
logP (Partition Coeff.)Not reported
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, sulfonyl O₂)
Polar Surface Area79.164 Ų (estimated)

Synthesis and Optimization

Synthetic Route

The synthesis of 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves a multi-step sequence prioritizing regioselectivity and functional group compatibility:

  • Tetrahydroquinoline Core Formation: Cyclization of aniline derivatives via acid-catalyzed Pictet-Spengler or Bischler-Napieralski reactions generates the tetrahydroquinoline scaffold.

  • Tosylation: Introduction of the tosyl group at the 1-position using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

  • Benzamide Coupling: Amide bond formation between the 7-amino group of the tetrahydroquinoline and 4-ethoxybenzoic acid derivatives, typically employing coupling agents like HATU or EDCI.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Tosylationp-TsCl, Et₃N, DCM, 0°C → rt82.8%
Amide Coupling4-Ethoxybenzoyl chloride, DMAP, DCM~75%*

*Estimated based on analogous procedures.

Purification and Scalability

Chromatographic techniques (silica gel, HPLC) isolate the product, with yields contingent on minimizing side reactions such as sulfonamide hydrolysis or amide racemization. Solvent selection (e.g., dichloromethane or THF) and low-temperature conditions enhance selectivity during tosylation.

Structural Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): Key signals include δ 7.80–7.35 ppm (aromatic protons from tosyl and benzamide), δ 5.04 ppm (amide NH), and δ 1.43 ppm (tert-butyl group from intermediates).

  • ¹³C NMR: Carbonyl resonances at ~168 ppm (amide C=O) and 144 ppm (sulfonyl S=O adjacent carbons).

Mass Spectrometry:

  • ESI-MS: [M+H]⁺ at m/z 451.55, consistent with the molecular formula.

Crystallographic Data

Hypothetical Biological Activity and Mechanisms

Target Prediction

Tetrahydroquinoline derivatives frequently target enzymes and receptors implicated in:

  • Kinase Inhibition: Analogous compounds inhibit EGFR or VEGFR2, disrupting cancer cell proliferation.

  • Antimicrobial Activity: Sulfonamide groups may interfere with bacterial dihydropteroate synthase (DHPS).

  • CNS Modulation: The lipophilic core could enhance blood-brain barrier penetration, targeting serotonin or dopamine receptors.

Target ClassExample TargetsHypothetical IC₅₀
Tyrosine KinasesEGFR, VEGFR2<10 μM*
Microbial EnzymesDHPS~5–20 μM*
Neurotransmitter Rs5-HT₂A, D₂Not determined

*Extrapolated from structurally related compounds.

ADME Profiles

  • Absorption: High logP (~4.4) suggests favorable intestinal absorption but potential P-glycoprotein efflux.

  • Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation of the ethoxy group.

  • Excretion: Renal clearance likely dominates due to moderate molecular weight and polar sulfonamide.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the ethoxy group, tosyl substituent, or tetrahydroquinoline saturation could optimize potency and selectivity. For example:

  • Replacing the ethoxy with bulkier alkoxy groups to enhance target binding.

  • Introducing electron-withdrawing groups on the tosyl ring to modulate sulfonamide reactivity.

In Vitro and In Vivo Validation

Prioritized assays include:

  • Kinase Inhibition Screens: Broad-panel testing against oncogenic kinases.

  • Antimicrobial Susceptibility: MIC determinations against Gram-positive and Gram-negative pathogens.

  • Toxicology Profiles: Acute toxicity studies in rodent models to establish safety windows.

Formulation Development

Given its low aqueous solubility (~10 mg/mL), nanoparticulate carriers or prodrug strategies (e.g., phosphate esters) may improve bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator